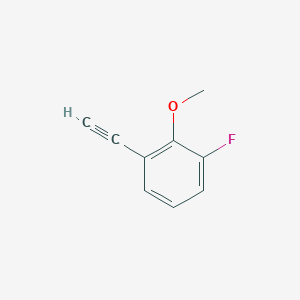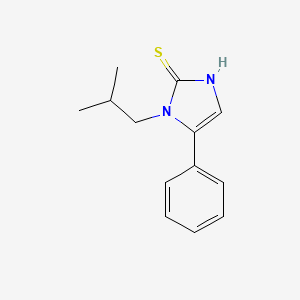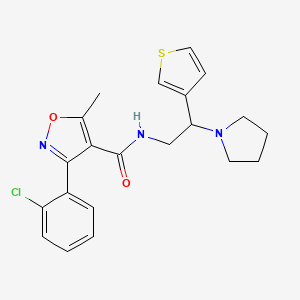
(2-Chloro-4-fluorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-4-fluorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic organic compound. Its structural complexity arises from the combination of a halogenated benzene ring, a trifluoromethyl-substituted pyridine, and a pyrrolidine moiety, each contributing distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis typically begins with the halogenation of the benzene ring to introduce the 2-chloro-4-fluorophenyl substituents.
Subsequent steps often involve the nucleophilic aromatic substitution to incorporate the pyrrolidine ring.
The formation of the (2-Chloro-4-fluorophenyl) (3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone involves specific catalytic conditions and solvents to ensure the desired configurations and bonds are achieved.
Industrial Production Methods
Industrially, this compound can be produced using large-scale reactors with precise temperature and pressure controls.
The process may include several purification steps such as recrystallization, chromatography, or distillation to isolate the desired product from by-products and unreacted materials.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo nucleophilic substitution reactions due to the presence of halogen substituents.
Oxidation and reduction: reactions may be feasible depending on the reaction conditions and catalysts used.
Substitution: reactions at the aromatic ring are common, where substituents can be replaced or modified.
Common Reagents and Conditions
Reagents: : Common reagents might include sodium hydride, lithium aluminum hydride, and various transition metal catalysts.
Conditions: : Typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and anhydrous solvents to prevent unwanted side reactions.
Major Products Formed
Products vary based on the reaction but can include substituted derivatives, ring-opened products, or transformed functional groups, each depending on the precise reagents and conditions applied.
Applications De Recherche Scientifique
Chemistry: : Utilized as an intermediate in organic synthesis for the development of more complex molecules.
Biology: : May serve as a tool in studying molecular interactions and binding affinities with biological targets.
Industry: : Used in material science for creating novel polymers and as a specialty chemical in various industrial processes.
Mécanisme D'action
Mechanism
The compound may interact with specific molecular targets such as enzymes or receptors, where the trifluoromethyl group plays a critical role in binding affinity and specificity.
The mechanism often involves disrupting normal biochemical pathways, thereby exerting its effect.
Molecular Targets and Pathways
Targets could include kinase enzymes, G protein-coupled receptors, or ion channels, depending on the compound's intended application.
Pathways affected may involve signal transduction, cellular metabolism, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Comparison
When compared to structurally similar compounds such as pyridine derivatives or other halogenated aromatic compounds, (2-Chloro-4-fluorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone stands out for its unique combination of functional groups, which may confer superior chemical stability and reactivity.
List of Similar Compounds
2-Chloro-4-fluorophenyl)methanone
(3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine
(4-Chloro-2-fluorophenyl)(pyridin-2-yl)methanone
Propriétés
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF4N2O2/c18-14-8-11(19)1-2-13(14)16(25)24-6-4-12(9-24)26-15-7-10(3-5-23-15)17(20,21)22/h1-3,5,7-8,12H,4,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBAOAXZRSRRCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2628506.png)


![1-[(3-chlorophenyl)methyl]-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2628513.png)

![8-[(diethylamino)methyl]-7-hydroxy-3-(2-methoxyphenoxy)-4H-chromen-4-one](/img/structure/B2628516.png)




![5-ethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2628523.png)

![1-(4-ethylbenzoyl)-4-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine](/img/structure/B2628527.png)

